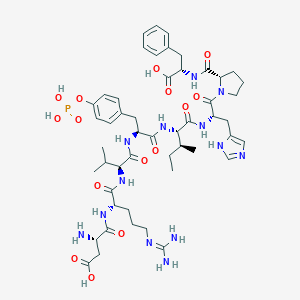
3-Amino-5,6-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5,6-dimethylpyridin-2(1H)-one is a compound that belongs to the class of organic compounds known as pyridinones. Pyridinones are compounds containing a pyridine ring that bears a ketone.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a novel compound with a similar structure, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was synthesized via a reaction between phthalaldehydic acid and 2-amino-4,6-dimethylpyrimidine with a high yield of 90% . Another related synthesis involved the preparation of mono and bis amino-5H-chromeno[3,4-c]pyridin-5-one derivatives through the reaction of primary amines with a specific chromene-carbonitrile compound .
Molecular Structure Analysis
The crystal structure of a related compound, 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one, was determined using X-ray single crystal diffraction techniques. It crystallizes in the triclinic space group P-1 with specific unit-cell parameters . The X-ray structures of other related compounds, such as 4-(hexylamino)-5H-chromeno[3.4-c]pyridin-5-one, have also been reported .
Chemical Reactions Analysis
The chemical reactions involving pyridinones typically include interactions with other molecules. For example, the compound mentioned above was screened for its antioxidant activity and its ability to interact with double-stranded DNA (dsDNA). The binding to dsDNA was characterized as minor groove binding, and the binding strength was quantified .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridinones depend on their specific substituents. The compound 3-((4,6-dimethylpyrimidin-2-yl)amino)isobenzofuran-1(3H)-one was characterized by various techniques, including Infrared (IR), Nuclear Magnetic Resonance (NMR), Ultraviolet–visible (UV–Vis) spectroscopy, and X-ray diffraction. Theoretical studies using hybrid functional B3LYP 6-311G (d, p) basis set were used to detail the structural and electronic properties . The molecular docking calculations suggested that the compound-DNA complex is stabilized by several hydrogen bonds and Pi-alkyl interactions .
Applications De Recherche Scientifique
Synthesis and Chemical Reactivity
The synthesis and chemical reactivity of "3-Amino-5,6-dimethylpyridin-2(1H)-one" derivatives have been a subject of interest for developing potential drug candidates and understanding their interaction with biological systems. For example, the synthesis of 3-substituted 2-thioxo-5,7-dimethylpyrido[2,3-d]pyrimidin-4(3H)-ones through cyclocondensation and their selective S-alkylation under phase transfer conditions highlight the compound's versatility in chemical transformations (Dave & Patel, 2001). Similarly, studies on the complexation and hydrogen bonding capabilities of related heterocyclic ureas emphasize the structural and functional diversity achievable with these compounds (Corbin et al., 2001).
Molecular Docking and Drug Discovery
Investigations into the potential of "3-Amino-5,6-dimethylpyridin-2(1H)-one" derivatives for drug discovery have included exploration of their experimental and theoretical properties. For instance, the compound's ability to interact with DNA and its antioxidant activities have been examined, suggesting its utility in pharmacological applications (Yılmaz et al., 2020). Additionally, the development of a kinase-focused library based on the 3-amino-1H-pyrazolo[4,3-c]pyridin-4(5H)-one scaffold indicates its potential as a versatile platform for creating kinase inhibitors (Smyth et al., 2010).
Photophysical and DNA Binding Properties
The photophysical properties and DNA binding capabilities of "3-Amino-5,6-dimethylpyridin-2(1H)-one" derivatives have been explored, demonstrating the compound's relevance in biochemical studies. Research on cationic pyridinium-based 4-amino-1,8-naphthalimide derivatives, for example, reveals significant insights into their interaction with DNA, offering potential applications in nucleic acid research and as spectroscopic probes (Banerjee et al., 2013).
Propriétés
IUPAC Name |
3-amino-5,6-dimethyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-3-6(8)7(10)9-5(4)2/h3H,8H2,1-2H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEQCYHQWHIIFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)C(=C1)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701287781 |
Source


|
| Record name | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5,6-dimethyl-2(1H)-pyridinone | |
CAS RN |
139549-03-4 |
Source


|
| Record name | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139549-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5,6-dimethyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701287781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethanone, 1-[4-(acetyloxy)-3-[(acetyloxy)methyl]phenyl]-](/img/structure/B141232.png)






![N-{2-[Cyclopropyl(isopropyl)amino]ethyl}acetamide](/img/structure/B141255.png)